molecular formula C7H5BrF3NO2 B15223795 3-Bromo-2-methoxy-5-(trifluoromethoxy)pyridine

3-Bromo-2-methoxy-5-(trifluoromethoxy)pyridine

Cat. No.: B15223795
M. Wt: 272.02 g/mol
InChI Key: XXVVISCRHPFNJA-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-5-(trifluoromethoxy)pyridine is an organic compound with the molecular formula C7H5BrF3NO It is a pyridine derivative that features bromine, methoxy, and trifluoromethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxy-5-(trifluoromethoxy)pyridine typically involves the bromination of 2-methoxy-5-(trifluoromethoxy)pyridine. The reaction is carried out under controlled conditions to ensure regioselectivity and high yield. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methoxy-5-(trifluoromethoxy)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-methoxy-5-(trifluoromethoxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methoxy-5-(trifluoromethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethoxy)pyridine
  • 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
  • 5-Bromo-2-(trifluoromethyl)pyridine

Uniqueness

3-Bromo-2-methoxy-5-(trifluoromethoxy)pyridine is unique due to the presence of both methoxy and trifluoromethoxy groups on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased electron density and steric hindrance, which can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C7H5BrF3NO2

Molecular Weight

272.02 g/mol

IUPAC Name

3-bromo-2-methoxy-5-(trifluoromethoxy)pyridine

InChI

InChI=1S/C7H5BrF3NO2/c1-13-6-5(8)2-4(3-12-6)14-7(9,10)11/h2-3H,1H3

InChI Key

XXVVISCRHPFNJA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)OC(F)(F)F)Br

Origin of Product

United States

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